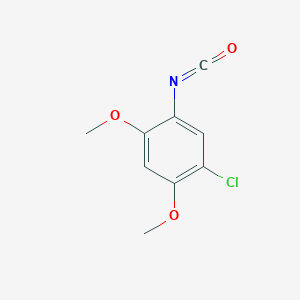

1-Chloro-5-isocyanato-2,4-dimethoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-isocyanato-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSVEXSXJCUYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N=C=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402753 | |

| Record name | 1-chloro-5-isocyanato-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55440-55-6 | |

| Record name | 1-Chloro-5-isocyanato-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55440-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-chloro-5-isocyanato-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 5 Isocyanato 2,4 Dimethoxybenzene

Precursor Synthesis Strategies

The principal precursor for the target compound is 5-Chloro-2,4-dimethoxyaniline (B146435). Its synthesis requires a carefully orchestrated sequence of reactions to install the chloro, amino, and methoxy (B1213986) groups at the correct positions on the benzene (B151609) ring.

Synthesis of Chlorodimethoxybenzene Derivatives

A logical starting point for the synthesis of the aniline (B41778) precursor is 1,3-dimethoxybenzene (B93181). The first step is the chlorination of this aromatic ether. The methoxy groups are strongly activating and ortho-, para-directing. To achieve the desired 1-chloro-2,4-dimethoxybenzene (B1580645), selective chlorination is necessary. The use of N-chloroamines in acidic solutions, such as trifluoroacetic acid, has been shown to be highly selective for the chlorination of electron-rich aromatic compounds. chemicalbook.com Alternatively, direct chlorination with elemental chlorine can be employed, often with a Lewis acid catalyst like titanium tetrachloride to improve selectivity and minimize the formation of dichlorinated byproducts. wikipedia.orggoogle.com

Amination Routes to Obtain Substituted Anilines

The most common and effective method for introducing an amine group onto an aromatic ring in this context is through the nitration of the ring followed by the reduction of the resulting nitro group.

Starting with 1-chloro-2,4-dimethoxybenzene, electrophilic nitration is performed. The powerful activating and directing effects of the two methoxy groups guide the incoming nitro group primarily to the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group, yielding 1-chloro-2,4-dimethoxy-5-nitrobenzene. This nitration can be achieved using standard nitrating agents like nitric acid. mdpi.com

The subsequent step is the reduction of the nitro group of 1-chloro-2,4-dimethoxy-5-nitrobenzene to form the crucial intermediate, 5-chloro-2,4-dimethoxyaniline. Several reduction methods are effective for this transformation:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as platinum-on-carbon, in a suitable solvent. nih.gov This process is often carried out at elevated temperatures and pressures.

Chemical Reduction: A common laboratory and industrial method involves the use of reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as ferric chloride and activated carbon in an alcohol solvent. chemicalbook.comgoogle.com This method is known for its high yields and operational simplicity. For instance, the reduction of the related compound 4-chloro-1-methoxy-2-nitrobenzene to 5-chloro-2-methoxyaniline using hydrazine hydrate, ferric chloride, and active carbon in methanol proceeds with a 98% yield. chemicalbook.com

The table below summarizes typical conditions for the reduction of related chloronitrobenzene compounds.

| Precursor | Reducing Agent/Catalyst | Solvent | Temperature | Yield |

| 4-chloro-1-methoxy-2-nitrobenzene | Hydrazine hydrate, FeCl₃, Active Carbon | Methanol | Reflux | 98% chemicalbook.com |

| 4-chloro-2,5-dimethoxy nitrobenzene (B124822) | Hydrogen, Supported Metal Catalyst | Methanol | 70-80 °C | 99.1% chemicalbook.com |

Halogenation and Alkoxylation Pathways for Aromatic Ring Functionalization

The functionalization of the aromatic ring with chloro and methoxy groups is foundational to the entire synthesis. Halogenation, specifically chlorination, is a key step. Traditional chlorinating agents like chlorine gas or hypochlorous acid can be used, but their reactivity often needs to be enhanced with a Lewis or protic acid, respectively. researchgate.net However, these methods can lack selectivity, leading to mixtures of mono- and polychlorinated products. researchgate.net More selective chlorinating agents, particularly for electron-rich aromatics, have been developed to yield isomerically pure chloroaromatics. researchgate.net

Alkoxylation, the introduction of methoxy groups, is typically accomplished by starting with a precursor that already contains hydroxyl groups (a phenol (B47542) or hydroquinone) and subsequently methylating them to form the methoxy ethers, such as 1,3-dimethoxybenzene or 1,4-dimethoxybenzene (B90301). wikipedia.orggoogle.com

Isocyanate Formation Reactions

With the successful synthesis of the key intermediate, 5-chloro-2,4-dimethoxyaniline, the final step is the conversion of the primary amino group into an isocyanate group.

Phosgenation and Phosgene-Free Approaches

Phosgenation: The most established industrial method for synthesizing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). researchgate.net Due to the high toxicity of phosgene gas, safer solid or liquid alternatives are often employed in laboratory and smaller-scale industrial settings. Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable crystalline solid that serves as a convenient substitute for phosgene. nih.gov In a typical reaction, the aniline derivative (5-chloro-2,4-dimethoxyaniline) is dissolved in an inert solvent, and triphosgene is added, often in the presence of a base to neutralize the HCl byproduct. nih.gov

Phosgene-Free Approaches: Growing safety and environmental concerns have driven the development of phosgene-free routes to isocyanates. One such method involves the reaction of an amine with a cyclic carbonate, catalyzed by a transition metal complex. Another approach utilizes 3-substituted dioxazolones as precursors that generate isocyanate intermediates in situ under mild conditions.

Curtius Rearrangement and Analogous Pathways

The Curtius rearrangement offers a versatile and phosgene-free alternative for the synthesis of isocyanates from carboxylic acids. wikipedia.orgnih.govnih.gov This pathway avoids the use of the highly toxic aniline precursor.

The process begins with the corresponding carboxylic acid, 5-chloro-2,4-dimethoxybenzoic acid. The synthesis proceeds through the following steps:

Acyl Halide Formation: The carboxylic acid is first converted into a more reactive acyl halide, typically the acyl chloride. This is commonly achieved by reacting the acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net For example, 2,4-dimethoxybenzoic acid can be converted to 2,4-dimethoxybenzoyl chloride in high yield using thionyl chloride in tetrahydrofuran (B95107). google.com

Acyl Azide (B81097) Formation: The resulting acyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to produce an acyl azide intermediate. rsc.org

Rearrangement: The acyl azide undergoes thermal or photochemical decomposition. This step involves the loss of nitrogen gas (N₂) and a concerted migration of the aryl group to the nitrogen atom, resulting in the formation of the target isocyanate, 1-Chloro-5-isocyanato-2,4-dimethoxybenzene. wikipedia.orgorganic-chemistry.org A key advantage of the Curtius rearrangement is that the migration occurs with complete retention of the configuration of the migrating group. nih.gov

The table below outlines the general steps of the Curtius Rearrangement.

| Step | Reactant | Reagent(s) | Intermediate/Product |

| 1 | 5-Chloro-2,4-dimethoxybenzoic acid | SOCl₂ or (COCl)₂ | 5-Chloro-2,4-dimethoxybenzoyl chloride |

| 2 | 5-Chloro-2,4-dimethoxybenzoyl chloride | NaN₃ | 5-Chloro-2,4-dimethoxybenzoyl azide |

| 3 | 5-Chloro-2,4-dimethoxybenzoyl azide | Heat (Δ) | This compound |

Lossen Rearrangement and Modified Conditions for Aryl Isocyanates

The Lossen rearrangement is a classical organic reaction that converts a hydroxamic acid or its derivatives into an isocyanate. researchgate.net This transformation proceeds through the formation of an O-acyl, sulfonyl, or phosphoryl intermediate of the hydroxamic acid, which, upon treatment with a base, rearranges to the isocyanate. researchgate.net

The general mechanism involves the deprotonation of the hydroxamic acid derivative, followed by a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen atom, with the concurrent expulsion of a leaving group (e.g., a carboxylate anion).

For the synthesis of this compound, the corresponding 5-chloro-2,4-dimethoxybenzoyl hydroxamic acid would be the requisite precursor. This intermediate can be prepared from the corresponding carboxylic acid or its acyl chloride.

Modified Conditions:

Several modifications to the classical Lossen rearrangement have been developed to improve yields and expand the substrate scope. These include:

Carbonyldiimidazole (CDI)-mediated Rearrangement: This method allows the reaction to proceed under mild and experimentally simple conditions, with imidazole and carbon dioxide as the only stoichiometric byproducts. researchgate.net

Catalyst- and Additive-Free Conditions: In certain cases, the rearrangement can be effected under thermal conditions in a suitable solvent like formamide, which can also act as a promoter and a source for subsequent derivatization if desired. nih.gov

The choice of conditions would depend on the stability of the starting materials and the desired purity of the final isocyanate.

Palladium-Catalyzed Carbonylative Approaches for Isocyanate Generation

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of carbonyl-containing compounds, including isocyanates. nih.govmdpi.com These methods offer a phosgene-free route to isocyanates from aryl halides or their equivalents. nih.govacs.org

A potential route to this compound using this approach would involve the carbonylation of a suitable precursor, such as 1,5-dichloro-2,4-dimethoxybenzene or 5-chloro-2,4-dimethoxyaniline.

When starting from an aryl halide, the reaction typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the insertion of carbon monoxide into the palladium-aryl bond. The resulting acyl-palladium complex can then react with a nitrogen source to generate the isocyanate.

Alternatively, the direct carbonylation of anilines can be achieved under oxidative conditions.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired isocyanate. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, temperature, and pressure.

For a palladium-catalyzed carbonylation of an aryl chloride to an isocyanate, a systematic approach to optimization is necessary. The following interactive table illustrates typical parameters that would be screened, with hypothetical data for a related transformation.

Optimization of Palladium-Catalyzed Carbonylation

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | Xantphos (4) | Et₃N | Toluene | 100 | 1 | 45 |

| 2 | Pd₂(dba)₃ (1) | Xantphos (4) | Et₃N | Toluene | 100 | 1 | 55 |

| 3 | Pd₂(dba)₃ (1) | dppf (4) | Et₃N | Toluene | 100 | 1 | 30 |

| 4 | Pd₂(dba)₃ (1) | Xantphos (4) | DABCO | Toluene | 100 | 1 | 65 |

| 5 | Pd₂(dba)₃ (1) | Xantphos (4) | DABCO | Dioxane | 100 | 1 | 70 |

| 6 | Pd₂(dba)₃ (1) | Xantphos (4) | DABCO | Dioxane | 120 | 1 | 85 |

| 7 | Pd₂(dba)₃ (1) | Xantphos (4) | DABCO | Dioxane | 120 | 5 | 90 |

For the Lossen rearrangement , optimization would focus on the activating group for the hydroxamic acid, the base, solvent, and reaction temperature to ensure complete rearrangement while minimizing side reactions. The following table provides a hypothetical optimization for the conversion of a substituted benzoyl hydroxamic acid to the corresponding isocyanate.

Optimization of Lossen Rearrangement

| Entry | Activating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TsCl | Pyridine | CH₂Cl₂ | 25 | 60 |

| 2 | MsCl | Et₃N | CH₂Cl₂ | 25 | 65 |

| 3 | CDI | - | THF | 25 | 80 |

| 4 | CDI | - | THF | 50 | 92 |

| 5 | Tf₂O | 2,6-Lutidine | CH₂Cl₂ | 0 | 88 |

Purification and Isolation Techniques for Isocyanates

Isocyanates are reactive compounds and require careful purification and isolation techniques to prevent their degradation or reaction with atmospheric moisture. Common methods for the purification of aryl isocyanates include:

Distillation: For thermally stable isocyanates, vacuum distillation is the preferred method for purification. This reduces the boiling point and minimizes the risk of thermal decomposition. google.com It is crucial to use a dry apparatus and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Crystallization: If the isocyanate is a solid, recrystallization from a non-reactive, anhydrous solvent can be an effective purification method.

Chromatography: While less common for bulk purification due to the reactivity of isocyanates with silica (B1680970) gel, flash chromatography on a deactivated stationary phase can sometimes be employed for small-scale purification.

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities from the crude reaction mixture before final purification. justia.com

For chlorinated aryl isocyanates, care must be taken to remove any residual chlorine-containing impurities from the starting materials or byproducts, as these can affect the stability and reactivity of the final product. justia.com Treatment with anion-exchanging materials has been reported as a method to reduce the chlorine content in organic isocyanates. justia.com

Reactivity and Reaction Mechanisms of 1 Chloro 5 Isocyanato 2,4 Dimethoxybenzene

Nucleophilic Addition Reactions of the Isocyanate Group

The most common reactions involving isocyanates are nucleophilic additions. These reactions proceed via a general mechanism where a nucleophile attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate that is subsequently protonated. nih.gov

The reaction between 1-chloro-5-isocyanato-2,4-dimethoxybenzene and an amine (primary or secondary) is a facile and highly efficient method for the synthesis of unsymmetrically substituted ureas. commonorganicchemistry.comnih.gov The reaction involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. This process is typically rapid and can be carried out in a variety of aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com No catalyst is generally required for this transformation. commonorganicchemistry.com The resulting urea (B33335) derivatives are stable compounds with significant applications in medicinal chemistry and materials science. nih.gov

Table 1: Synthesis of Urea Derivatives

| Reactant 1 | Reactant 2 (Amine) | Product | General Conditions |

| This compound | Primary Amine (R-NH₂) | N-(4-Chloro-2,5-dimethoxyphenyl)-N'-alkyl/aryl-urea | Aprotic solvent (THF, DCM), Room Temperature |

| This compound | Secondary Amine (R₂-NH) | N-(4-Chloro-2,5-dimethoxyphenyl)-N',N'-dialkyl/diaryl-urea | Aprotic solvent (THF, DCM), Room Temperature |

In the presence of an alcohol, this compound undergoes a nucleophilic addition reaction to form carbamates, also known as urethanes. google.com This reaction is generally slower than the reaction with amines and often requires heating or the use of a catalyst to proceed at a reasonable rate. google.com Common catalysts include tertiary amines and organometallic compounds, such as zinc salts (e.g., zinc acetylacetonate) or tin compounds (e.g., dibutyltin (B87310) dilaurate). google.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the isocyanate carbon. scholaris.ca

Table 2: Synthesis of Carbamate (B1207046) Derivatives

| Reactant 1 | Reactant 2 (Alcohol) | Product | General Conditions |

| This compound | Alcohol (R-OH) | Alkyl/Aryl (4-chloro-2,5-dimethoxyphenyl)carbamate | Heat, Optional Catalyst (e.g., Zinc salts, Tertiary amines) |

Analogous to their oxygen counterparts, thiols (R-SH) react with this compound to yield thiocarbamates. The sulfur atom of the thiol acts as the nucleophile. These reactions are part of a broader class of reactions where various nucleophiles can add across the C=N bond of the isocyanate. organic-chemistry.org Similarly, the reaction with amines can be extended to thioamines to form thioureas. The formation of these sulfur-containing analogs often follows similar mechanistic pathways to urea and carbamate formation. The use of carbonyldiimidazole has been reported as a method to facilitate reactions with various nucleophiles, including thiols, to form thiocarbamates. organic-chemistry.org

Table 3: Synthesis of Thiocarbamate and Thiourea Derivatives

| Reactant 1 | Nucleophile | Product | General Conditions |

| This compound | Thiol (R-SH) | S-Alkyl/Aryl (4-chloro-2,5-dimethoxyphenyl)thiocarbamate | Aprotic solvent, may require heat or catalyst |

| This compound | Thioamine | Thiourea derivative | Aprotic solvent |

Isocyanates react with water in a two-step process. Initially, water adds to the isocyanate group to form an unstable carbamic acid intermediate. This carbamic acid readily undergoes decarboxylation (loses CO₂) to yield a primary amine. The newly formed amine, being a potent nucleophile, can then react with a second molecule of the starting isocyanate, this compound, to produce a symmetrical diaryl urea. This reaction pathway is often considered a side reaction when working with isocyanates in the presence of moisture.

Cycloaddition Reactions

Isocyanates can participate in cycloaddition reactions, acting as one of the components in the formation of cyclic structures. The C=N double bond of the isocyanate group is typically involved in these reactions.

This compound is expected to undergo a thermal [2+2] cycloaddition reaction with ketenes. youtube.comlibretexts.org In this pericyclic reaction, the C=N bond of the isocyanate and the C=C bond of the ketene (B1206846) react to form a four-membered ring, specifically a β-lactam derivative (2-azetidinone). researchtrends.net This type of reaction is thermally allowed and proceeds through a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of one component interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.comlibretexts.org The regiochemistry of the addition is such that the highly electron-poor carbonyl carbon of the ketene reacts with the more electron-rich atom of the isocyanate's double bond. libretexts.org The use of Lewis acids can promote these cycloadditions, particularly with less reactive aryl ketenes. nih.gov

Table 4: [2+2] Cycloaddition with Ketenes

| Reactant 1 | Reactant 2 (Ketene) | Product | Reaction Type |

| This compound | Ketene (R₂C=C=O) | Substituted β-lactam (2-azetidinone) | Thermal [2+2] Cycloaddition |

[3+2] Cycloadditions in N-Heterocycle Synthesis

While direct studies on this compound are not extensively documented, the reactivity of aryl isocyanates in [3+2] cycloaddition reactions is a well-established method for the synthesis of five-membered nitrogen-containing heterocycles. mdpi.comresearchgate.net In these reactions, the isocyanate group can react with a three-atom component (TAC), such as a nitrone, to form isoxazolidine (B1194047) derivatives. mdpi.com The reactivity of the isocyanate is influenced by the substituents on the aromatic ring. mdpi.com

The general mechanism for a [3+2] cycloaddition involves the concerted or stepwise interaction of the π systems of the isocyanate and the TAC. mdpi.com Density functional theory (DFT) calculations on similar systems, such as the reaction of N-aryl-C-carbamoylnitrone with N-arylitaconimide, indicate a non-polar, asynchronous, one-step mechanism. mdpi.com The regioselectivity of the cycloaddition is also a key aspect, with the formation of specific constitutional isomers being favored. mdpi.com

Hetero-Diels-Alder Reactions

Aryl isocyanates can also participate in hetero-Diels-Alder reactions, acting as dienophiles or as part of a diene system to form six-membered heterocycles. psu.edu For instance, chiral 2-alkenyldihydrooxazoles have been shown to react with aryl isocyanates to yield dihydropyrimidone derivatives with high diastereocontrol. psu.edu These reactions often require elevated temperatures. psu.edu

The mechanism of these reactions can be complex and may proceed through a concerted [4+2] cycloaddition or a stepwise pathway involving initial nucleophilic attack. psu.edu The electronic nature of the substituents on the aryl isocyanate can influence the feasibility and outcome of the reaction.

Electrophilic Aromatic Substitution (EAS) on the Dimethoxybenzene Core

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. However, the chloro and isocyanato groups are deactivating.

The two methoxy groups are strong activating groups, donating electron density to the aromatic ring through resonance. This makes the ring more nucleophilic and thus more reactive towards electrophiles. youtube.com They are ortho, para-directing. libretexts.orgyoutube.com

In contrast, the chloro substituent is a deactivating group due to its inductive electron-withdrawing effect, which outweighs its resonance electron-donating effect. libretexts.org Halogens are generally ortho, para-directing. libretexts.org The isocyanate group is also an electron-withdrawing and deactivating group. mdpi.com

The directing effects of the substituents determine the position of electrophilic attack on the aromatic ring. The two methoxy groups at positions 2 and 4 strongly direct incoming electrophiles to their ortho and para positions. The chloro group at position 1 and the isocyanato group at position 5 also exert their own directing effects.

Considering the substitution pattern of this compound, the potential sites for electrophilic attack are positions 3 and 6. The directing effects of the substituents can be summarized as follows:

Position 3: Ortho to the methoxy group at position 2 and meta to the chloro group at position 1 and the isocyanato group at position 5.

Position 6: Ortho to the methoxy group at position 4 and ortho to the chloro group at position 1, but para to the isocyanato group at position 5.

The powerful ortho, para-directing ability of the methoxy groups will be the dominant factor in determining the regioselectivity. libretexts.orgyoutube.com Therefore, electrophilic substitution is most likely to occur at the positions activated by the methoxy groups. A study on the reaction of OH radicals with p-tolyl-isocyanate showed that addition to the aromatic ring is a major pathway, with the position ortho to the isocyanate group being a significant site of reaction. nih.govresearchgate.net

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -OCH3 | 2 | Activating | Ortho, Para |

| -OCH3 | 4 | Activating | Ortho, Para |

| -Cl | 1 | Deactivating | Ortho, Para |

| -NCO | 5 | Deactivating | Meta (generally) |

Halogenation of aromatic compounds typically requires a Lewis acid catalyst (e.g., FeCl3, AlCl3) to generate a more potent electrophile. wikipedia.orgyoutube.com The mechanism involves two main steps:

Formation of the sigma complex (arenium ion): The π electrons of the aromatic ring attack the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step temporarily disrupts the aromaticity of the ring and is the rate-determining step. masterorganicchemistry.com

Deprotonation: A weak base, often the conjugate base of the Lewis acid catalyst, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. masterorganicchemistry.com

Deuteration would follow a similar mechanism, with a source of electrophilic deuterium (B1214612) (e.g., D2SO4) reacting with the aromatic ring.

Other Transformations and Rearrangements

Aryl isocyanates can undergo a variety of other transformations. For instance, they can react with nucleophiles such as amines and alcohols. rsc.org They have also been shown to react with the nitrite (B80452) ion to produce 1,3-diaryltriazenes. rsc.org

Computational studies have explored various potential rearrangements of substituted isocyanates, including 1,2-, 1,3-, and 1,4-shifts of substituent groups, although the feasibility of these rearrangements depends on the specific substituents and reaction conditions. nih.gov

Derivatives from Isocyanato-to-Isothiocyanato Conversion

The conversion of an isocyanato (-N=C=O) group to an isothiocyanato (-N=C=S) group is a synthetically useful transformation. While direct conversion methods are not extensively documented for this compound specifically, a common route to aryl isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonylating agent.

A widely employed method is the use of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). rsc.org This reaction typically proceeds by first forming the amine from the isocyanate, which can be achieved through hydrolysis. The resulting 5-amino-1-chloro-2,4-dimethoxybenzene can then be treated with TCDI in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature, and after completion, the product is isolated by extraction and purified. rsc.org

Table 1: General Reaction Scheme for Isothiocyanate Synthesis from a Primary Amine

| Reactant | Reagent | Product |

| Ar-NH₂ | 1,1'-Thiocarbonyldiimidazole | Ar-N=C=S |

Note: Ar represents the 4-chloro-2,5-dimethoxyphenyl group.

This two-step sequence, involving hydrolysis of the isocyanate followed by thiocarbonylation of the resulting amine, represents a plausible pathway for the synthesis of 1-chloro-5-isothiocyanato-2,4-dimethoxybenzene from its isocyanate precursor.

Photochemical and Thermal Transformations

Aryl isocyanates exhibit a range of photochemical and thermal reactivities, often leading to complex product mixtures. The specific transformations of this compound are not detailed in the literature, but its behavior can be inferred from studies on related compounds like phenyl isocyanate.

Photochemical Transformations: The photochemistry of aryl isocyanates can be intricate. For instance, the photoinitiated chain decomposition of phenyl isocyanate is known to proceed through the formation of a phenylnitrene intermediate. acs.org This highly reactive species can then participate in various subsequent reactions. It is plausible that UV irradiation of this compound could lead to the ejection of carbon monoxide and the formation of the corresponding substituted phenylnitrene. This nitrene could then undergo reactions such as insertion, dimerization, or abstraction to yield a variety of products.

Thermal Transformations: The thermal decomposition of aryl isocyanates can lead to the formation of carbodiimides through the elimination of carbon dioxide. This process is often catalyzed. researchgate.net Studies on the thermal decomposition of isocyanurates, which can be formed from isocyanates, show that at temperatures above 400°C, the s-triazine ring decomposes to regenerate free isocyanate groups. These can then further react to form carbodiimides or ureas. researchgate.net The thermal stability of polyurethanes, which are derived from isocyanates, is also a relevant area of study, with decomposition often regenerating isocyanate groups. researchgate.net The thermal decomposition of related compounds such as arylalkyl biurets and allophanates has also been investigated, providing further insight into the thermal lability of urethane (B1682113) and urea linkages derived from isocyanates. acs.orgacs.org The synthesis of isocyanates can also be achieved through the thermal decomposition of carbamates, a process that has been modeled to determine activation energies and pre-exponential factors. google.comresearchgate.net

Radical Reactions and Pathways

The radical chemistry of aryl isocyanates is a significant aspect of their reactivity, particularly in atmospheric and biological contexts. Quantum chemistry and transition state theory have been used to investigate the gas-phase reactions of isocyanates with hydroxyl (OH) radicals. nih.govacs.orgresearchgate.net

For aromatic isocyanates, the attack of the OH radical is predicted to be a minor pathway at the isocyanate group itself. The main reaction channel is the addition of the OH radical to the aromatic ring. nih.govacs.orgresearchgate.net In the case of this compound, the electron-donating methoxy groups would strongly influence the position of radical attack on the benzene ring. By analogy with studies on p-tolyl-isocyanate, where the methyl group is electron-donating, a positive mesomeric effect from the NCO group and the electron-donating effects of the methoxy groups would direct the OH radical addition to specific positions on the ring. nih.govacs.org The first-generation radical intermediates formed from OH addition are generally stable enough to react with molecular oxygen under atmospheric conditions, leading to oxidative degradation pathways. nih.govacs.org

Another facet of the radical chemistry of aryl isocyanates is the formation of anion radicals. Room-temperature reduction of phenyl isocyanate has been shown to yield an anion radical where the unpaired electron is delocalized over the entire π system, including the phenyl ring and the isocyanate group. acs.org This delocalization has implications for the geometry of the isocyanate group upon reduction. The presence of electron-donating substituents on the phenyl ring has been found to have little effect on the nitrogen coupling in the resulting anion radical. acs.org

The radical addition of thiols to isocyanides, which are structurally related to isocyanates, proceeds through the formation of an intermediate imidoyl radical. beilstein-journals.org This suggests that under appropriate conditions, radical species could add to the C=N bond of the isocyanate group in this compound.

Table 2: Predicted Radical Reaction Pathways for Aromatic Isocyanates

| Radical Species | Major Reaction Pathway | Minor Reaction Pathway |

| OH Radical | Addition to the aromatic ring | Attack at the isocyanate group |

| Electron (Reduction) | Formation of a delocalized anion radical | - |

Derivatization and Functionalization Strategies Employing 1 Chloro 5 Isocyanato 2,4 Dimethoxybenzene

Synthesis of Urea (B33335) and Thiourea Derivatives

The formation of urea and thiourea linkages is a cornerstone of isocyanate chemistry. These reactions involve the nucleophilic addition of amines or thiols to the central carbon atom of the isocyanate group. The process is generally efficient and proceeds under mild conditions, making it a favored method for creating libraries of compounds for biological screening.

The synthesis of ureas from 1-chloro-5-isocyanato-2,4-dimethoxybenzene can be tailored to produce either symmetrical or unsymmetrical derivatives.

Unsymmetrical Ureas: The most common derivatization involves the reaction of the isocyanate with a primary or secondary amine that is different from the amine precursor of the isocyanate itself. This nucleophilic attack by the amine on the electrophilic isocyanate carbon results in the formation of an N,N'-disubstituted unsymmetrical urea. This is a highly modular approach, as a vast number of commercially available amines can be used to generate a diverse range of products. The general method involves treating the isocyanate with the desired amine in an organic solvent.

Symmetrical Ureas: Symmetrical ureas can be formed through several methods. One approach involves the controlled hydrolysis of the isocyanate to form a carbamic acid, which is unstable and decarboxylates to yield the corresponding aniline (B41778) (5-amino-1-chloro-2,4-dimethoxybenzene). This in-situ generated amine can then react with a second molecule of the starting isocyanate to yield a symmetrical N,N'-diaryl urea. Alternatively, symmetrical ureas can be synthesized from the corresponding amine using reagents like phosgene (B1210022) or its safer equivalents.

The table below illustrates hypothetical unsymmetrical urea derivatives synthesized from this compound and various primary amines.

| Reactant Amine | Resulting Unsymmetrical Urea Product Name |

| Aniline | 1-(5-Chloro-2,4-dimethoxyphenyl)-3-phenylurea |

| Benzylamine | 1-Benzyl-3-(5-chloro-2,4-dimethoxyphenyl)urea |

| Cyclohexylamine | 1-(5-Chloro-2,4-dimethoxyphenyl)-3-cyclohexylurea |

| tert-Butylamine | 1-(tert-Butyl)-3-(5-chloro-2,4-dimethoxyphenyl)urea |

The principles of urea and thiourea formation can be extended to the synthesis of cyclic structures. When this compound is treated with a molecule containing two nucleophilic groups, such as a diamine or an amino-alcohol, an intramolecular cyclization can occur to form a heterocyclic system. For instance, reaction with a 1,2-diamine or 1,3-diamine can lead to the formation of five- or six-membered cyclic ureas, respectively. These cyclic structures are prevalent in many biologically active compounds.

Construction of Carbocyclic and Heterocyclic Systems

Beyond simple urea formation, the isocyanate group of this compound serves as a key component for constructing more complex carbocyclic and heterocyclic scaffolds.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, can utilize isocyanates as building blocks. Isocyanates can participate in various cycloaddition reactions, such as [3+2] annulations, with 1,3-dipoles to create five-membered nitrogen-containing heterocycles. The electron-deficient nature of the isocyanate carbon makes it susceptible to attack, initiating a cascade of bond-forming events that result in a stable heterocyclic ring. This strategy is a powerful tool for the synthesis of novel pyrroles, imidazoles, and triazoles, which are important pharmacophores.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Isocyanates are frequently employed as key electrophilic components in many well-known MCRs, such as the Ugi and Passerini reactions.

In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide are combined. However, variations of this reaction can incorporate an isocyanate instead of an isocyanide/carboxylic acid combination. By employing this compound in such a reaction, it is possible to rapidly generate highly complex and diverse molecular scaffolds containing the 5-chloro-2,4-dimethoxyphenyl moiety. This approach is exceptionally valuable in drug discovery for creating large libraries of compounds for high-throughput screening.

The table below summarizes prominent MCRs where isocyanates can be utilized.

| Multi-component Reaction | Typical Components | Resulting Scaffold |

| Ugi-type Reaction | Amine, Aldehyde/Ketone, Isocyanate | α-Acylaminocarboxamides or related structures |

| Passerini-type Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanate | α-Acyloxy carboxamides |

| Biginelli-type Reaction | β-ketoester, Aldehyde, Urea/Thiourea (can be formed in-situ from isocyanate) | Dihydropyrimidinones |

Polymer Chemistry Applications

The isocyanate functionality is fundamental to polymer chemistry, particularly in the synthesis of polyurethanes. Although specific research on the use of this compound in polymer applications is not widely documented, its chemical nature suggests a clear potential role as a monomer or a chain-modifying agent.

The reaction of a di- or poly-isocyanate with a polyol (a molecule with multiple hydroxyl groups) forms the basis of polyurethane chemistry. By analogy, this compound, as a monofunctional isocyanate, could be used as a chain-terminating or end-capping agent. In this role, it would react with the growing end of a polymer chain to control its molecular weight and introduce the specific physicochemical properties of the 5-chloro-2,4-dimethoxyphenyl group to the polymer's surface or terminus. This could be used to modify properties such as solubility, thermal stability, or biocompatibility. If converted into a diisocyanate derivative, the molecule could serve as a primary monomer for creating novel polyurethanes.

Formation of Polyurethanes and Polyureas

The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols and amines to form urethanes (carbamates) and ureas, respectively. This reactivity is the foundation for the synthesis of polyurethanes and polyureas, two important classes of polymers with diverse applications.

When this compound is reacted with a diol (a molecule with two alcohol groups), a polyurethane is formed through a polyaddition reaction. The isocyanate group of one monomer reacts with a hydroxyl group of the diol, and this process repeats to build a long polymer chain. The general reaction is depicted below:

n OCN-Ar-Cl + n HO-R-OH → [-O-CO-NH-Ar(Cl)-NH-CO-O-R-O-]

Similarly, the reaction of this compound with a diamine (a molecule with two amine groups) leads to the formation of a polyurea. The reaction between the isocyanate and amine groups is typically very fast and does not require a catalyst.

n OCN-Ar-Cl + n HN-R-NH → [-NH-CO-NH-Ar(Cl)-NH-CO-NH-R-NH-]

The properties of the resulting polyurethanes and polyureas are influenced by the structure of the diol or diamine co-monomer, as well as by the substituents on the aromatic ring of the isocyanate monomer. The chlorine and dimethoxy groups on the benzene (B151609) ring of this compound can affect the polymer's thermal stability, solubility, and mechanical properties.

Table 1: Hypothetical Polyurethane and Polyurea Formation with this compound

| Co-monomer | Polymer Type | Potential Polymer Backbone Structure |

| Ethane-1,2-diol | Polyurethane | -[O-CH-CH-O-CO-NH-(CHCl(OCH))-NH-CO-]- |

| Hexamethylenediamine | Polyurea | -[NH-(CH)-NH-CO-NH-(CHCl(OCH))-NH-CO-]- |

Copolymerization Studies

Copolymerization involves the polymerization of two or more different monomers. In the context of this compound, this could involve reacting it with a mixture of different diols or diamines, or with a diisocyanate of a different structure. This approach allows for the fine-tuning of the polymer's properties. For instance, copolymerizing with a flexible long-chain diol could enhance the elasticity of the resulting polyurethane, while incorporating a more rigid diisocyanate could increase its strength and thermal resistance.

The reactivity of the isocyanate group in this compound will be a key factor in copolymerization studies. The electronic effects of the chlorine and dimethoxy substituents can influence the electrophilicity of the isocyanate group, which in turn affects its reaction rate with different co-monomers.

Regioselective Functionalization of the Aryl Moiety

The aryl moiety of this compound possesses several sites for potential functionalization. The directing effects of the existing substituents (chloro, isocyanato, and two methoxy (B1213986) groups) will govern the regioselectivity of electrophilic aromatic substitution reactions.

The two methoxy groups (-OCH) are strong activating groups and are ortho, para-directing. The chlorine atom (-Cl) is a deactivating group but is also ortho, para-directing. The isocyanate group (-NCO) is a deactivating group and is meta-directing. The interplay of these directing effects determines the position of substitution for an incoming electrophile.

Given the positions of the existing substituents, the most likely positions for electrophilic attack would be the carbon atoms that are ortho or para to the activating methoxy groups and not sterically hindered. A detailed analysis of the resonance structures of the intermediates would be necessary to predict the exact regioselectivity for a specific electrophilic substitution reaction.

Table 2: Directing Effects of Substituents on the Aryl Moiety

| Substituent | Position | Electronic Effect | Directing Effect |

| -Cl | 1 | Deactivating (Inductive) | ortho, para |

| -OCH | 2 | Activating (Resonance) | ortho, para |

| -OCH | 4 | Activating (Resonance) | ortho, para |

| -NCO | 5 | Deactivating (Inductive & Resonance) | meta |

Potential regioselective functionalization reactions could include nitration, halogenation, sulfonation, or Friedel-Crafts reactions. The products of such reactions would be new derivatives of this compound with altered chemical properties and potential for further chemical transformations.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Although specific experimental NMR data for 1-Chloro-5-isocyanato-2,4-dimethoxybenzene is not widely published in peer-reviewed literature, a theoretical analysis based on established principles and data from structurally analogous compounds allows for a detailed prediction of its spectral features.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring—comprising a chloro, an isocyanato, and two methoxy groups—significantly influences the chemical shifts of the two remaining aromatic protons.

The two aromatic protons are in different chemical environments and are expected to appear as two distinct signals. The proton at the C3 position is flanked by the isocyanato and a methoxy group, while the proton at the C6 position is situated between a methoxy and a chloro group. Due to the differing electronic effects of these adjacent substituents, these protons will exhibit different chemical shifts. They are ortho to each other and will likely appear as doublets due to spin-spin coupling.

The two methoxy groups are also in non-equivalent positions. One is at C2, adjacent to the chloro group, and the other is at C4, situated between the two aromatic hydrogens. This difference in their chemical environment would likely result in two separate singlet signals for the methoxy protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C3-H) | 7.0 - 7.5 | d |

| Aromatic H (C6-H) | 6.8 - 7.2 | d |

| Methoxy H (-OCH₃ at C2) | 3.8 - 4.0 | s |

| Methoxy H (-OCH₃ at C4) | 3.7 - 3.9 | s |

Note: The predicted chemical shifts are estimates based on the analysis of similar substituted benzene derivatives.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbon atom of the isocyanato group (-N=C=O) is expected to have a characteristic chemical shift in the range of 120-140 ppm. The aromatic carbons will appear in the typical aromatic region (110-160 ppm), with their specific shifts influenced by the attached substituents. The carbons bearing the electron-withdrawing chloro and isocyanato groups will be deshielded, while those attached to the electron-donating methoxy groups will be shielded. The two methoxy carbons will appear as distinct signals in the upfield region, typically between 55 and 65 ppm.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Isocyanate) | 120 - 140 |

| C-Cl | 125 - 135 |

| C-NCO | 130 - 140 |

| C-OCH₃ (C2) | 150 - 160 |

| C-OCH₃ (C4) | 145 - 155 |

| C-H (Aromatic) | 110 - 125 |

| C-H (Aromatic) | 100 - 115 |

| -OCH₃ | 55 - 65 |

| -OCH₃ | 55 - 65 |

Note: The predicted chemical shifts are estimates based on the analysis of similar substituted benzene derivatives.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy proton signals to the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). This would be crucial for assigning the quaternary carbons (those without attached protons), such as the carbons bearing the chloro, isocyanato, and methoxy groups. For instance, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

While specific 2D NMR data for this compound is unavailable, the application of these techniques is a standard and essential part of the structural confirmation for any new or complex organic molecule. bas.bg

The two methoxy groups in this compound may exhibit restricted rotation around the C-O bonds, leading to different conformational isomers. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, could be employed to study these conformational dynamics.

At low temperatures, the rotation of the methoxy groups might be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into a single averaged signal. By analyzing the changes in the NMR spectra with temperature, it is possible to determine the energy barriers for this rotational process. Studies on related molecules like 1,2-dimethoxybenzene (B1683551) have shown that the methoxy groups exhibit conformational mobility in solution. chemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The National Institute of Standards and Technology (NIST) has published a gas-phase IR spectrum for this compound, which provides valuable data for its characterization. nist.gov

The most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the region of 2250-2280 cm⁻¹.

Other significant absorption bands include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will appear around 2850-2960 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The asymmetric and symmetric C-O stretching of the aryl-alkyl ether linkages of the methoxy groups will produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Cl stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Observed and Predicted FT-IR Data:

| Functional Group | Vibrational Mode | Observed/Predicted Wavenumber (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 (strong, sharp) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-OCH₃) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl-O-CH₃ | Asymmetric Stretch | 1200 - 1275 |

| Aryl-O-CH₃ | Symmetric Stretch | 1020 - 1075 |

| C-Cl | Stretch | 600 - 800 |

Note: The wavenumbers are based on the NIST gas-phase IR spectrum nist.gov and general IR correlation tables.

Fourier Transform Raman Spectroscopy for Vibrational Modes

Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to this compound, the resulting spectrum would reveal a characteristic fingerprint based on the vibrations of its specific functional groups and benzene ring structure.

The key vibrational modes expected in the FT-Raman spectrum would include:

Isocyanate (-N=C=O) Group: A very strong and characteristic antisymmetric stretching vibration, typically appearing in the 2240–2280 cm⁻¹ region. This band is often the most prominent feature in the spectrum of an isocyanate.

C-Cl Stretching: The carbon-chlorine stretching vibration would be observed, generally in the range of 600-800 cm⁻¹, with its exact position influenced by the substitution pattern on the aromatic ring.

Aromatic Ring Modes: The benzene ring itself gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1400–1650 cm⁻¹ region. Ring "breathing" modes, which are often strong in Raman spectra, would appear at lower frequencies.

Methoxy (-OCH₃) Groups: Vibrations associated with the two methoxy groups would include C-H stretching modes (around 2830-2950 cm⁻¹) and C-O stretching modes, typically found in the 1000-1300 cm⁻¹ region.

Analysis of the precise frequencies and relative intensities of these bands allows for a detailed confirmation of the compound's structural features.

Computational Vibrational Analysis and Potential Energy Distribution (PED)

To complement experimental FT-Raman data, computational vibrational analysis using methods like Density Functional Theory (DFT) is employed. For this compound, a theoretical model would be constructed, and its geometry optimized. Subsequently, vibrational frequencies are calculated.

This computational approach serves two main purposes:

Aid in Spectral Assignment: Calculated frequencies, when appropriately scaled, show a strong correlation with experimental frequencies. This allows for the confident assignment of complex vibrational bands observed in the experimental spectrum.

Provide Deeper Insight: Potential Energy Distribution (PED) analysis is performed on the calculated vibrations. PED breaks down each normal mode of vibration into contributions from individual internal coordinates (e.g., bond stretches, angle bends, torsions). This provides a quantitative description of a vibration, moving beyond simple group frequency assignments. For instance, a band in the 1250 cm⁻¹ region might be shown by PED to be a mix of C-O stretching and aromatic C-H in-plane bending, providing a more complete understanding of the molecule's dynamics. Studies on similarly substituted benzene derivatives, such as 1-chloro-2,4-dinitrobenzene, have successfully used DFT calculations to achieve excellent agreement between observed and calculated spectra, validating this approach. nih.gov

A theoretical PED analysis for this compound would precisely characterize the coupling between the isocyanate, methoxy, and chloro-substituent vibrations with the benzene ring modes.

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for determining the molecular weight and deducing the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₈ClNO₃), the monoisotopic mass is 213.01927 Da. uni.lu HRMS can distinguish this mass from other combinations of atoms that might have the same nominal mass, providing definitive confirmation of the molecular formula. Predicted HRMS data for common adducts of this compound are available and provide theoretical targets for experimental verification. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 214.02655 |

| [M+Na]⁺ | 236.00849 |

| [M-H]⁻ | 212.01199 |

| [M]⁺ | 213.01872 |

In mass spectrometry, molecules are ionized and break apart into characteristic fragment ions. Analyzing these fragments helps piece together the original structure. While specific experimental data for this compound is not widely published, a likely fragmentation pathway can be predicted based on the known behavior of its functional groups.

Common fragmentation patterns for related structures like chlorodimethoxybenzenes involve: nist.govnist.gov

Loss of a Methyl Radical (-CH₃): A primary fragmentation event is often the loss of a methyl group from one of the methoxy substituents, leading to a stable ion. For the parent compound, this would result in a fragment at m/z [M-15]⁺.

Loss of Formaldehyde (B43269) (CH₂O): Subsequent loss of formaldehyde from the remaining methoxy group is a common pathway for methoxy-substituted aromatics.

Loss of Chlorine Radical (-Cl): Cleavage of the C-Cl bond would result in an ion at m/z [M-35]⁺.

Loss of the Isocyanate Group: Cleavage could lead to the loss of the NCO group or related fragments.

The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments, which exhibit a characteristic M and M+2 peak in an approximate 3:1 intensity ratio.

Tandem Mass Spectrometry (MS/MS) offers a more detailed level of structural analysis. In an MS/MS experiment, a specific ion of interest (a "precursor ion"), such as the molecular ion ([M+H]⁺) of this compound, is selected. This isolated precursor ion is then fragmented, and the resulting "product ions" are analyzed. This technique allows for the unambiguous establishment of fragmentation pathways by confirming which fragments originate from a specific parent ion. This would be particularly useful in distinguishing between isomeric structures and confirming the connectivity of the atoms within the molecule.

Electronic Spectroscopy: UV-Vis Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions arising from π → π* transitions within the substituted benzene ring. The presence of the electron-donating methoxy groups and the electron-withdrawing chloro and isocyanato groups (auxochromes and chromophores) shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

Based on similar structures like 1,2,4-trimethoxybenzene, which shows absorption maxima around 290 nm, one would expect this compound to absorb in a similar region of the UV spectrum. nist.gov The precise λ(max) and molar absorptivity (ε) values would be unique to its specific substitution pattern and serve as a quantitative measure and identifier for the compound in solution.

Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and enabling its analysis in complex mixtures.

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It is well-suited for assessing the purity of this compound and identifying any volatile impurities.

A suitable GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron impact ionization.

Table 3: Proposed GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min. |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-400 |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

The fragmentation pattern in the mass spectrum is key to identification. For this compound (Molecular Weight: 213.62 g/mol ), characteristic fragmentation would likely involve:

Molecular Ion Peak ([M]⁺): A peak at m/z 213/215 due to the chlorine isotopes. whitman.edu

Loss of NCO: A fragment resulting from the cleavage of the isocyanate group (M-42).

Loss of CH₃: Fragments from the cleavage of methyl groups from the methoxy substituents (M-15). whitman.edu

Tropylium Ion: Aromatic compounds often show a characteristic peak at m/z 91. whitman.edu

Other Fragments: Cleavage of the C-O bond of the ether can also occur. whitman.edu

Analysis of halogenated compounds by GC-MS is a well-established field, and specific detectors like the halogen-specific detector (XSD) can also be employed for enhanced selectivity. davidsonanalytical.co.ukgcms.cz Comprehensive two-dimensional GC (GCxGC) coupled with MS can provide even greater resolution for complex samples containing structurally similar compounds. nih.govresearchgate.net

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. It is the method of choice for the quantitative analysis and purity determination of many aromatic isocyanates. nih.govresearchgate.net

For this compound, a reversed-phase HPLC method is generally suitable. Isocyanates are often derivatized before analysis to enhance stability and detectability, but direct analysis is also possible. rsc.org

Table 4: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). researchgate.net |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. researchgate.nettums.ac.ir A small amount of an acid like formic or trifluoroacetic acid may be added to improve peak shape. researchgate.netasianpubs.org |

| Flow Rate | 1.0 mL/min. researchgate.net |

| Column Temperature | 35 °C. sigmaaldrich.com |

| Detector | UV detector set at a wavelength where the compound has significant absorbance, for example, 254 nm or 280 nm. researchgate.netsigmaaldrich.com |

| Injection Volume | 10 µL |

Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve. This method allows for the precise determination of the compound's purity. The use of advanced stationary phases, such as those with cyano or phenyl-hexyl functionalities, can offer alternative selectivity for separating related impurities. sigmaaldrich.commac-mod.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of a molecule. For 1-Chloro-5-isocyanato-2,4-dimethoxybenzene, methods ranging from Density Functional Theory (DFT) to high-level ab initio calculations have been employed to predict its molecular characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations, particularly with the B3LYP functional and a 6-311G** basis set, are well-regarded for optimizing the geometries of organic compounds containing heteroatoms. researchgate.net For molecules analogous to this compound, such as substituted phenyl isocyanates, DFT has been successfully used to determine stable conformations and rotational barriers. kfupm.edu.sa

| Parameter | Predicted Value (Proxy: 2,4-Dimethoxyphenyl isocyanate) |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| XLogP3 | 2.7 |

| H-Bond Donor Count | 0 |

| H-Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Note: Data presented is for the closely related compound 2,4-Dimethoxyphenyl isocyanate as a proxy, obtained from PubChem. nih.gov Specific calculated geometric parameters like bond lengths and angles for the title compound require a dedicated computational study.

Hartree-Fock (HF) and Post-HF Methods for Advanced Electronic Structure

Hartree-Fock (HF) theory is a foundational ab initio method that provides a good starting point for understanding electronic structure, although it does not account for electron correlation. Post-HF methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF framework to include electron correlation, offering more accurate descriptions of molecular properties.

For systems like substituted phenyl isocyanates, MP2 calculations with an appropriate basis set (e.g., aug-cc-pVTZ) have been shown to yield equilibrium structures that are consistent with experimental data. researchgate.net These methods are crucial for obtaining a more refined picture of the electronic distribution and stability compared to DFT alone. The energy values obtained from HF and post-HF calculations are fundamental in assessing the relative stability of different conformers and in calculating reaction energies.

Gaussian-4 (G4) Theory and Similar High-Level Methods for Thermochemical Properties

High-level composite methods like Gaussian-4 (G4) theory and its variants (e.g., G4MP2) are the gold standard for accurately predicting thermochemical properties such as enthalpies of formation, Gibbs free energies, and reaction energies. These methods combine results from several different levels of theory and basis sets to achieve high accuracy.

Studies on the thermochemistry of isocyanates have utilized methods like G4MP2 to investigate reaction mechanisms and energetics. researchgate.net For example, the cyclotrimerization of isocyanates is known to be a highly exothermic process, and G4-level calculations can provide precise enthalpy changes for such reactions. rsc.org While specific G4 calculations for this compound are not documented, applying this methodology would yield invaluable data on its thermodynamic stability and reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting a calculated wave function in terms of localized chemical bonds and lone pairs, providing insights into charge transfer and delocalization effects. uni-muenchen.de This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) |

| LP (O) of Methoxy (B1213986) | π* (C-C) of Benzene (B151609) Ring | Value would indicate donation from methoxy group |

| LP (Cl) | π* (C-C) of Benzene Ring | Value would indicate donation from chloro group |

| π (C-C) of Benzene Ring | σ* (C-N) of Isocyanate | Value would indicate delocalization into isocyanate group |

Note: This table is illustrative of the types of interactions that would be quantified in an NBO analysis. Actual E(2) values require specific calculations for the title compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to explore the conformational landscape and dynamic behavior of molecules.

Conformational Analysis and Torsional Barriers

The presence of rotatable bonds in this compound—specifically the bonds connecting the methoxy groups and the isocyanate group to the phenyl ring—gives rise to different possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms in space.

| Rotational Barrier | Predicted Energy (kcal/mol) (Proxy: Phenyl Isocyanate) |

| Rotation of NCO group | ~1-3 |

Note: The value is an approximation based on studies of phenyl isocyanate and may differ for the title compound due to the presence of other substituents.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules such as this compound. Methodologies like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in forecasting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which can corroborate experimental findings or guide future spectroscopic analysis. nih.govchemrxiv.org

Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound can be performed using various levels of theory and basis sets. nih.gov The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the protons and carbons of the aromatic ring will have their chemical shifts influenced by the interplay of the electron-withdrawing chloro and isocyanato groups and the electron-donating methoxy groups. It is generally observed that electron-donating groups cause an upfield shift (lower ppm), while electron-withdrawing groups lead to a downfield shift (higher ppm). researchgate.net Machine learning models trained on extensive databases of known compounds are also emerging as a rapid and accurate method for predicting NMR spectra. nih.gov

Similarly, the vibrational frequencies of this compound can be computationally predicted through methods like DFT. uit.no These calculations can identify the characteristic vibrational modes of the molecule, such as the stretching and bending of the N=C=O group of the isocyanate, the C-Cl stretching, the aromatic C-H and C-C vibrations, and the vibrations associated with the methoxy groups. Anharmonic frequency analyses can provide even more accurate predictions that correlate well with experimental infrared (IR) and Raman spectra. arxiv.org

Below are tables of plausible predicted ¹H NMR, ¹³C NMR, and key vibrational frequencies for this compound, based on computational studies of analogous substituted aromatic compounds. It is important to note that these are theoretical estimations and have not been experimentally verified for this specific molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (position 3) | 7.1 - 7.3 | s |

| Aromatic H (position 6) | 6.8 - 7.0 | s |

| Methoxy H (position 2) | 3.8 - 4.0 | s |

| Methoxy H (position 4) | 3.8 - 4.0 | s |

| Predicted in CDCl₃ relative to TMS. Values are estimated based on substituent effects in related aromatic systems. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-NCO | 125 - 128 |

| C-Cl | 115 - 118 |

| C-OCH₃ (position 2) | 150 - 153 |

| C-OCH₃ (position 4) | 155 - 158 |

| C-H (position 3) | 110 - 113 |

| C-H (position 6) | 100 - 103 |

| N=C=O | 128 - 132 |

| OCH₃ | 55 - 58 |

| Predicted in CDCl₃. Values are estimated based on substituent effects in related aromatic systems. nih.gov |

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N=C=O asymmetric stretch | 2250 - 2280 |

| Aromatic C=C stretch | 1580 - 1620 |

| Aromatic C-H bend | 1450 - 1500 |

| C-O-C asymmetric stretch | 1200 - 1250 |

| C-Cl stretch | 700 - 750 |

| Predicted for the gas phase. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a cornerstone in elucidating the intricate mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, computational approaches can map out potential reaction pathways, characterize transition states, and determine the kinetic and thermodynamic feasibility of various transformations.

Transition State Characterization and Reaction Pathways

The isocyanate group is highly reactive towards nucleophiles, and computational studies can model these reactions in detail. For example, the reaction of this compound with an alcohol to form a urethane (B1682113) can be investigated. Computational methods can identify the pre-reaction complex, the transition state (TS), and the final product. mdpi.com The geometry of the transition state, including the bond lengths and angles of the forming and breaking bonds, can be precisely calculated. For the reaction with an alcohol, the transition state would likely involve a concerted mechanism where the alcohol's oxygen attacks the isocyanate carbon, and the alcohol's proton is transferred to the isocyanate nitrogen. mdpi.com

Furthermore, computational studies can explore competing reaction pathways. For instance, in reactions with ambident nucleophiles, calculations can predict the regioselectivity by comparing the activation energies of the different possible transition states. The influence of solvent can also be incorporated into these models, which is crucial as solvent polarity can significantly stabilize or destabilize transition states and alter reaction pathways. nih.gov

Kinetic and Thermodynamic Parameters of Reactions

Table 4: Hypothetical Calculated Kinetic and Thermodynamic Parameters for the Reaction of this compound with Methanol

| Parameter | Predicted Value (kcal/mol) |

| Activation Energy (ΔG‡) | 15 - 20 |

| Reaction Free Energy (ΔGr) | -10 - -15 |

| These values are hypothetical and serve as an illustration of what could be obtained from computational studies based on similar reactions. mdpi.com |

Substituent Effects and Electronic Perturbations

The reactivity and electronic properties of this compound are fundamentally governed by the interplay of its substituents: the chloro, isocyanato, and two methoxy groups. Computational analysis can quantify these effects, providing a detailed picture of the molecule's electronic landscape.

Analysis of Electron-Donating and Electron-Withdrawing Group Effects

The substituents on the benzene ring of this compound exhibit a combination of inductive and resonance effects.

Isocyanato group (-NCO): This group is strongly electron-withdrawing through both induction and resonance, deactivating the aromatic ring towards electrophilic attack.

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify these electronic effects by calculating atomic charges and orbital occupancies. nih.gov

Applications and Emerging Research Directions in Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

The inherent reactivity of the isocyanate functional group, coupled with the specific substitution pattern of the benzene (B151609) ring, positions 1-Chloro-5-isocyanato-2,4-dimethoxybenzene as a potentially valuable intermediate in multi-step organic syntheses. Isocyanates are well-known precursors for a variety of functional groups, including ureas, carbamates, and amides, which are prevalent in many biologically active molecules.

While direct examples of the use of this compound in the total synthesis of natural products are not readily found in current literature, its structure is analogous to motifs present in certain classes of natural compounds. The dimethoxy-chlorophenyl moiety could serve as a foundational scaffold upon which the complexity of a natural product is built. The isocyanate group provides a reactive handle for introducing nitrogen-containing functionalities, a common feature in alkaloids and other bioactive natural products. The synthesis of natural products often relies on the strategic use of multifunctional building blocks to construct intricate molecular frameworks efficiently. diva-portal.orgresearchgate.net

The synthesis of pharmaceutical drugs frequently involves the use of specialized intermediates that contain specific substitution patterns and reactive functional groups. The structure of this compound contains features reminiscent of moieties found in certain pharmacologically active compounds. For instance, substituted dimethoxybenzene rings are present in a variety of pharmaceuticals. The isocyanate group can be readily converted into urea (B33335) or carbamate (B1207046) linkages, which are common pharmacophores in drug design. Although no direct synthesis of specific drugs like tamsulosin (B1681236) or silodosin (B1681671) using this exact intermediate is documented, the compound represents a potential starting material for the synthesis of analogues or novel pharmaceutical candidates.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Precursor Compound | Potential Pharmaceutical Scaffold | Key Reaction |

|---|---|---|

| This compound | Substituted Phenylurea | Reaction with a primary or secondary amine |